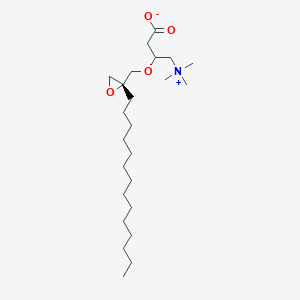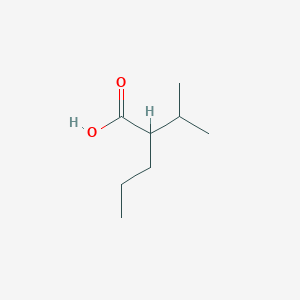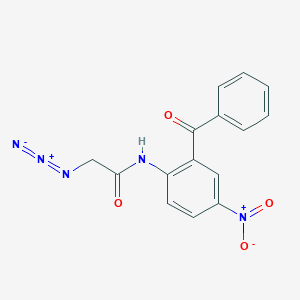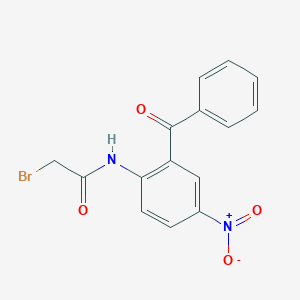
2-Tetradecylglycidylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecylglycidylcarnitine, commonly known as TDGC, is a synthetic derivative of carnitine. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of research. TDGC is a promising compound due to its unique chemical structure and its ability to interact with biological systems. In
作用机制
TDGC interacts with biological systems through its ability to bind to and modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. TDGC also binds to and activates peroxisome proliferator-activated receptors, which play a role in the regulation of lipid and glucose metabolism.
生化和生理效应
TDGC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake and utilization of fatty acids in cells, which can lead to increased energy production. TDGC has also been shown to increase insulin sensitivity and glucose uptake in cells, which can improve glucose metabolism. Additionally, TDGC has been shown to have anti-inflammatory effects, which can help to reduce inflammation and oxidative stress in the body.
实验室实验的优点和局限性
One of the advantages of TDGC is its ability to interact with biological systems in a specific and targeted manner. This makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. However, one limitation of TDGC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on TDGC. One area of interest is its potential applications in the treatment of cancer. TDGC has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential applications in the treatment of metabolic disorders. TDGC has been shown to have beneficial effects on glucose and lipid metabolism, and further research is needed to explore its potential as a treatment for conditions such as obesity and diabetes. Additionally, further research is needed to explore the potential of TDGC as a tool for studying the role of specific enzymes and receptors in various biological processes.
Conclusion:
In conclusion, TDGC is a promising compound with a unique chemical structure and a range of potential applications in various fields of research. Its ability to interact with biological systems in a specific and targeted manner makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. Further research is needed to explore its potential as a treatment for various diseases and as a tool for studying biological processes.
合成方法
TDGC is synthesized through the reaction of tetradecyl bromide with glycidyltrimethylammonium chloride and L-carnitine. The reaction takes place in a solvent mixture of water and chloroform and is catalyzed by a base. The resulting product is purified through a series of chromatographic techniques to obtain a pure form of TDGC.
科学研究应用
TDGC has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. TDGC has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
105201-53-4 |
|---|---|
产品名称 |
2-Tetradecylglycidylcarnitine |
分子式 |
C24H47NO4 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1 |
InChI 键 |
XXOXFZDRHUHJAF-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
同义词 |
2-tetradecylglycidylcarnitine TDGA-carnitine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)




![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)



